molecular formula C8H7BrN4O2 B6188203 ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2091015-17-5

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6188203
CAS No.: 2091015-17-5
M. Wt: 271.1
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Description

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst. One common method involves the use of a Cu-Zn/Al-Ti heterogeneous catalyst system under atmospheric air . Another approach is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides, which involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound often involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation has been shown to be effective in producing high yields of the compound in a short reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Condensation Reactions: The ester group can participate in condensation reactions with amines to form amides.

    Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazides. Reaction conditions often involve the use of solvents like toluene or chloroform and may require heating or microwave irradiation .

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines, amides, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both a bromine atom and an ester group, which allows for a wide range of chemical modifications and applications. Its ability to inhibit specific signaling pathways also makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

2091015-17-5

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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